5-(3,5-Difluorophenyl)-2-fluorophenol
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Overview
Description
5-(3,5-Difluorophenyl)-2-fluorophenol: is an aromatic compound characterized by the presence of fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)-2-fluorophenol typically involves the fluorination of precursor compounds. One common method involves the use of 1,3,5-trichlorobenzene as a starting material, which undergoes fluorination to produce 1,3,5-trifluorobenzene. This intermediate is then subjected to further reactions to introduce the hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure high yields and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-Difluorophenyl)-2-fluorophenol can undergo various chemical reactions, including:
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as halogens, alkyl groups, or nitro groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-(3,5-Difluorophenyl)-2-fluorophenol is used as a building block for the synthesis of more complex molecules. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorination on chemical reactivity and stability.
Biology: The compound has potential applications in biological research, particularly in the development of fluorinated analogs of biologically active molecules. These analogs can be used to study enzyme interactions, receptor binding, and metabolic pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as increased thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorophenyl)-2-fluorophenol involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s binding affinity, reactivity, and overall biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
- 3,5-Difluorophenylboronic acid
- 3,5-Difluorophenyl isocyanate
- 2,5-Difluorophenyl-2-propen-1-one
Comparison: Compared to these similar compounds, 5-(3,5-Difluorophenyl)-2-fluorophenol is unique due to the presence of both hydroxyl and fluorine groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased polarity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications .
Properties
IUPAC Name |
5-(3,5-difluorophenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVLRMLYXAFLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684225 |
Source
|
Record name | 3',4,5'-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261935-47-0 |
Source
|
Record name | 3',4,5'-Trifluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20684225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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